molecular formula C10H9Cl2NaO3 B079854 Sodium 4-(2,4-dichlorophenoxy)butyrate CAS No. 10433-59-7

Sodium 4-(2,4-dichlorophenoxy)butyrate

Cat. No. B079854
CAS RN: 10433-59-7
M. Wt: 271.07 g/mol
InChI Key: PPKIJAQKBAYNNL-UHFFFAOYSA-M
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Description

Sodium 4-(2,4-dichlorophenoxy)butyrate, also known as 2,4-DB, is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in crops such as alfalfa, peanuts, soybeans .


Molecular Structure Analysis

The empirical formula of Sodium 4-(2,4-dichlorophenoxy)butyrate is C10H9Cl2NaO3 and its molecular weight is 271.07 . The SMILES string representation is [Na+].[O-]C(=O)CCCOc1ccc(Cl)cc1Cl .


Physical And Chemical Properties Analysis

Sodium 4-(2,4-dichlorophenoxy)butyrate is a white to light-brown crystalline solid with a slight phenolic odor . It has a molecular weight of 271.07200 .

Scientific Research Applications

  • Cancer Research : Sodium butyrate has shown potential in cancer treatment, particularly in causing reversible growth inhibition in mammalian tumor cells, inducing cell death in certain cancer cell lines, and enhancing the effect of tumor therapeutic agents (Prasad, 1980).

  • Agricultural Applications : Sodium 4-(2,4-dichlorophenoxy)butyrate has been investigated for controlled release formulations in agriculture, specifically in reducing the leaching potential of herbicides like 2,4-D and mitigating their environmental impact (Cao et al., 2017).

  • Aquaculture and Animal Feed Additives : Sodium butyrate is used as a feed additive in aquaculture, where it enhances the innate immune response of crayfish and improves disease resistance against pathogens like the White spot syndrome virus (Xiao et al., 2021).

  • Controlled Release Systems : The compound has been incorporated into nanohybrids for the controlled release of herbicides, demonstrating the application of layered materials in simultaneously delivering multiple active agents (Hussein et al., 2012).

  • Anti-Inflammatory and Immunomodulatory Effects : Sodium butyrate has been studied for its anti-inflammatory properties, particularly in conditions like acute lung injury, where it inhibits the release of pro-inflammatory cytokines (Li et al., 2018).

  • Gene Expression Regulation : Research has demonstrated that sodium butyrate can influence gene expression, such as inducing tyrosine phosphorylation and activation of MAP kinase in human cells, suggesting its role in signal transduction mechanisms (Rivero & Adunyah, 1996).

  • Analytical Chemistry : In analytical chemistry, methods have been developed to determine acidic herbicides like 4-(2,4-dichlorophenoxy)butyric acid in surface water, highlighting its relevance in environmental monitoring (Qin et al., 2002).

Safety And Hazards

Sodium 4-(2,4-dichlorophenoxy)butyrate is a weak organic acid and should be kept away from oxidizers, sulfuric acid, caustics, ammonia, aliphatic amines, alkanolamines, isocyanates, alkylene oxides, and epichlorohydrin. It is corrosive to iron, aluminum, zinc, and possibly other metals, especially in the presence of moisture . When using, one should not eat, drink or smoke and should always observe good personal hygiene measures .

properties

IUPAC Name

sodium;4-(2,4-dichlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3.Na/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKIJAQKBAYNNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-82-6 (Parent)
Record name 2,4-DB-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5041356
Record name 2,4-DB-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-(2,4-dichlorophenoxy)butyrate

CAS RN

10433-59-7
Record name 2,4-DB-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DB-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(2,4-dichlorophenoxy)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DB-SODIUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Constantin, RA Nilan - Mutation Research/Reviews in Genetic …, 1982 - Elsevier
Barley is an excellent organism for studies of induced chromosome aberrations because of its few (2n = 2x = 14) relatively large chromosomes. Root-tip and shoot-tip cells have been …
Number of citations: 61 www.sciencedirect.com

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